(6-Chloroquinolin-2-yl)methanamine chemical structure and properties
(6-Chloroquinolin-2-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (6-Chloroquinolin-2-yl)methanamine: A Privileged Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The quinoline core is a quintessential example of such a structure, forming the backbone of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an excellent platform for the spatial presentation of functional groups, facilitating precise interactions with biological targets. The incorporation of a chlorine atom, as seen in the 6-chloroquinoline scaffold, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[2][3] The halogen can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a significant non-covalent interaction that can increase binding affinity to target proteins.[2]
This technical guide provides a comprehensive, research-level overview of (6-Chloroquinolin-2-yl)methanamine. This specific derivative combines the privileged 6-chloroquinoline core with a primary aminomethyl group at the 2-position, a functional handle ripe for further chemical elaboration. We will delve into its molecular characteristics, propose a robust synthetic strategy with detailed mechanistic rationale, outline a workflow for its analytical characterization, discuss its potential applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their research and development programs.
Molecular Identity and Physicochemical Properties
(6-Chloroquinolin-2-yl)methanamine is a distinct molecule for which comprehensive experimental data is not yet broadly published. However, by leveraging data from its parent scaffold, 6-chloroquinoline, and related analogs, we can define its core identity and predict its key physicochemical properties. These calculated values serve as a crucial baseline for experimental design and interpretation.
Chemical Structure:
Table 1: Core Identity and Predicted Physicochemical Properties
| Property | Value | Data Source / Rationale |
| IUPAC Name | (6-Chloroquinolin-2-yl)methanamine | Standard nomenclature rules |
| Molecular Formula | C₁₀H₉ClN₂ | Calculated from structure |
| Molecular Weight | 192.65 g/mol | Calculated from formula |
| CAS Number | Not assigned | Based on literature search |
| Appearance | Predicted: Off-white to light yellow solid | Based on analogs like 6-chloroquinoline[2] and 6-chloroquinolin-2-amine[4] |
| Melting Point | Predicted: > 50 °C | Higher than 6-chloroquinoline (41-43 °C)[2] due to the potential for hydrogen bonding from the amine group. |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Significantly higher than the parent scaffold due to increased molecular weight and polarity. |
| logP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Calculated based on the lipophilicity of the 6-chloroquinoline core[5] and the hydrophilic contribution of the aminomethyl group. |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Based on general properties of similar heterocyclic amines. |
Synthesis and Mechanistic Rationale
The synthesis of (6-Chloroquinolin-2-yl)methanamine can be approached through a logical, multi-step sequence starting from readily available precursors. A robust strategy involves the construction of the 6-chloro-2-methylquinoline core, followed by functionalization of the methyl group. This approach allows for modularity and high-yield transformations.
Caption: Proposed synthetic workflow for (6-Chloroquinolin-2-yl)methanamine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Chloro-2-methylquinoline
This step utilizes a modified Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[6]
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent like acetonitrile, add an acid catalyst (e.g., HCl, 10 mol%).[7]
-
Reagent Addition: Slowly add crotonaldehyde (or its precursor, ethyl vinyl ether) (3.0 eq) to the mixture. An oxidizing agent is also present to facilitate the final aromatization step.
-
Reaction Conditions: Heat the mixture to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup and Purification: Upon completion, neutralize the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: 4-chloroaniline is the nitrogen and benzene-ring source, pre-installing the required chlorine at the correct position. Crotonaldehyde acts as the three-carbon unit required to form the second ring of the quinoline system. The acid catalyzes the initial Michael addition and subsequent cyclization, while the oxidant drives the final, thermodynamically favorable aromatization.
-
Step 2: Synthesis of 2-(Bromomethyl)-6-chloroquinoline
This step involves a selective free-radical bromination at the benzylic position of the methyl group.
-
Reaction Setup: Dissolve 6-chloro-2-methylquinoline (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction. Monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to remove any remaining bromine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Causality: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. AIBN is a standard thermal radical initiator. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, ensuring high selectivity for this position.
-
Step 3: Synthesis of (6-Chloroquinolin-2-yl)methanamine
The final step is a nucleophilic substitution reaction to introduce the amine functionality.
-
Reaction Setup: Dissolve 2-(bromomethyl)-6-chloroquinoline (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Reagent Addition: Add a large excess of a nucleophilic ammonia source. Using a solution of ammonia in methanol or aqueous ammonium hydroxide are common choices. Alternatively, a protected amine equivalent like sodium azide followed by reduction (Staudinger reaction) can be used to avoid over-alkylation.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Perform an acid-base extraction by washing the organic layer with dilute HCl to protonate the amine product, transferring it to the aqueous layer. The aqueous layer is then basified with NaOH, and the free amine product is re-extracted into an organic solvent. Dry, concentrate, and purify by column chromatography to yield the final product.
-
Causality: The bromomethyl group is an excellent electrophile, and the bromide is a good leaving group, facilitating an Sₙ2 reaction with the ammonia nucleophile. Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts. The acid-base workup is a highly effective purification technique for isolating basic amine products from neutral or acidic impurities.
-
Spectroscopic and Analytical Characterization
Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical picture. The following are predicted data based on the analysis of structural fragments and data from closely related compounds.[8][9][10]
Caption: Standard analytical workflow for structural confirmation.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-4 | Doublet, downfield due to proximity to the ring nitrogen. |
| ~7.95 | d | 1H | H-8 | Doublet, part of the benzo-ring system. |
| ~7.85 | d | 1H | H-5 | Doublet, deshielded by the chloro-substituent. |
| ~7.50 | dd | 1H | H-7 | Doublet of doublets, coupled to H-5 and H-8. |
| ~7.40 | d | 1H | H-3 | Doublet, adjacent to the CH₂NH₂ group. |
| ~4.10 | s | 2H | -CH₂- | Singlet, benzylic protons adjacent to the amine. |
| ~1.80 | br s | 2H | -NH₂ | Broad singlet, exchangeable protons; position is concentration-dependent. |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Analysis Type | Expected Value | Functional Group / Fragment |
| IR | 3300-3400 cm⁻¹ (two bands) | N-H stretch (primary amine) |
| ~3050 cm⁻¹ | Aromatic C-H stretch | |
| ~1600 cm⁻¹ | C=C/C=N ring stretch | |
| ~1100 cm⁻¹ | C-Cl stretch | |
| MS (EI) | M⁺ at m/z = 192/194 | Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern, ~3:1 ratio) |
| m/z = 177 | [M-NH]⁺ fragment | |
| m/z = 163 | [M-CH₂NH₂]⁺ fragment (loss of aminomethyl radical) |
Applications in Medicinal Chemistry and Drug Discovery
The 6-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activity.[2] This versatility stems from the scaffold's ability to mimic the purine ring of ATP, making it an ideal starting point for the development of kinase inhibitors.[2]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors targeting dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, are based on quinoline and related quinazoline cores.[2] The 6-chloro substituent can enhance binding in the hydrophobic ATP pocket.
-
Infectious Diseases: Chloroquine, a classic antimalarial drug, is a quinoline derivative. The scaffold is a validated starting point for developing new agents against malaria, tuberculosis, and various bacterial infections.[11][12]
-
Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their neuroprotective effects, suggesting potential applications in diseases like Alzheimer's and Parkinson's.
The primary amine of (6-Chloroquinolin-2-yl)methanamine serves as a critical attachment point for diversification. It allows for the facile generation of amide, sulfonamide, urea, and secondary/tertiary amine libraries through well-established chemical reactions, enabling extensive Structure-Activity Relationship (SAR) studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloroquinolin-2-amine, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-methylquinolin-5-amine | 77483-86-4 | Benchchem [benchchem.com]
- 7. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
